Zylofuramine
Description
Zylofuramine is a pharmaceutical compound primarily classified as an anorexiant, used in the treatment of obesity. Its mechanism of action involves appetite suppression and metabolic enhancement, which facilitates weight reduction in patients .
Emerging research has also explored its role in oncology. Studies indicate that this compound may interact with cytolytic toxins like Clostridium perfringens enterotoxin (CPE), binding to specific receptors to induce apoptosis in cancer cells. For instance, CLDN4 levels were significantly elevated in ADC tissues compared to adjacent normal tissues, suggesting a possible link to this compound-mediated pathways .
Properties
IUPAC Name |
(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,6,9-11H2,1H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFCLOLKFGSRTG-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912313 | |
| Record name | D-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-92-6 | |
| Record name | 2-Furanmethanamine, N-ethyltetrahydro-α-(phenylmethyl)-, [R-(R*,R*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zylofuramine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZYLOFURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N66VC535R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction produces an amine derivative, which is then hydrogenated using a Raney nickel catalyst to yield Zylofuramine .
Industrial Production Methods
There is no detailed information available on the industrial production methods of this compound, likely due to its limited use and lack of commercialization.
Chemical Reactions Analysis
Table 2: Predicted Reaction Pathways
| Reaction Type | Target Site | Expected Reagents/Conditions | Potential Products |
|---|---|---|---|
| Oxidation | Tetrahydrofuran ring | KMnO₄ (acidic), CrO₃ | Dihydrofuran or furan derivatives |
| N-Dealkylation | Ethylamine group | HCOOH, HCl (Eschweiler-Clarke) | Primary amine analog |
| Aromatic SE | Benzyl ring | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives |
Key Observations :
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Oxidation : The tetrahydrofuran ring’s electron-rich ether linkage is prone to oxidative cleavage. Computational studies of analogous systems indicate a 28–35 kcal/mol activation barrier for such processes .
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N-Dealkylation : The N-ethyl group could undergo demethylation under acidic conditions, analogous to ethylamphetamine metabolism.
Mechanistic Analysis of Hydrogenation
The hydrogenation step (Step 2, Table 1) aligns with the reaction path Hamiltonian (RPH) framework :
Figure 1: Reaction Phases for Furan Hydrogenation
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Preparation Phase : Adsorption of H₂ onto Ni surfaces (van der Waals interactions).
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Transition Phase :
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TS1 : H–H bond cleavage on Ni (Eₐ ≈ 15 kcal/mol).
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TS2 : Sequential H addition to furan carbons (concerted but asynchronous).
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Product Phase : Desorption of tetrahydrofuran from the catalyst.
Curvature analysis (URVA) suggests syn-addition dominates due to steric constraints from the benzyl group .
Comparative Reactivity
Zylofuramine’s N-ethyl group and tetrahydrofuran ring differentiate it from analogs:
Table 3: Reactivity vs. Ethylamphetamine
| Feature | This compound | Ethylamphetamine |
|---|---|---|
| Oxidation Susceptibility | Higher (furan ring) | Lower (phenyl ring) |
| N-Dealkylation Rate | Slower (steric hindrance) | Faster |
| Hydrogenation Demand | Required for synthesis | Not applicable |
Unexplored Pathways
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Photodegradation : The furan moiety may undergo [4+2] cycloaddition under UV light.
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Metabolic Pathways : Likely hepatic CYP450-mediated oxidation, though untested.
Scientific Research Applications
Zylofuramine is a stimulant drug developed in 1961, initially intended as an appetite suppressant and for treating senile dementia in the elderly . Despite its promising applications, it has never been marketed, and comprehensive data on its biological activity remains limited.
Scientific Research Applications
This compound has been explored in various scientific research applications, primarily focusing on its stimulant properties and effects on the central nervous system .
Chemistry
This compound has been used to study the structure-activity relationships of psychomotor stimulants.
Biology
This compound has been investigated for its effects on the central nervous system. It increases levels of alertness, attention, and energy . Like other stimulants, this compound may work by increasing the release of monoamines such as dopamine, norepinephrine, and serotonin in the CNS .
Medicine
This compound was initially intended for use as an appetite suppressant and for the treatment of senile dementia . However, it has not been widely studied or approved for the treatment of any specific medical conditions .
Other potential applications
Studies have shown this compound to exhibit cytostatic and immunosuppressive properties. Cytostatic refers to the ability to slow down or inhibit cell division. Immunosuppressive properties indicate the ability to suppress the immune system's activity. Some research suggests this compound might be useful in managing lymphoproliferative disorders like leukemia and myeloma by regulating cell growth.
Mechanism of Action
Zylofuramine exerts its effects by acting as a norepinephrine-dopamine releasing agent. It stimulates the release of these neurotransmitters, leading to increased psychomotor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Zylofuramine belongs to a broader class of appetite suppressants and anticancer agents. Below is a detailed comparison with structurally or functionally related compounds based on available evidence:
Anorexiants and Appetite Suppressants
| Compound | Mechanism of Action | Therapeutic Use | Risks/Side Effects | Key Differentiators |
|---|---|---|---|---|
| This compound | Appetite suppression, metabolic enhancement | Obesity | Cardiovascular risks, addiction | Dual role in obesity and oncology |
| Phentermine | Noradrenergic reuptake inhibition | Obesity | Hypertension, insomnia | Limited to obesity management |
| Sibutramine | Serotonin-norepinephrine reuptake inhibition | Obesity (withdrawn in some regions) | Cardiovascular events, stroke | Withdrawn due to safety concerns |
This compound’s unique dual functionality—targeting both obesity and cancer pathways—distinguishes it from traditional anorexiants . However, its safety profile remains less favorable compared to newer agents like liraglutide, which has a lower addiction risk .
Compounds with Structural Similarities
- 5-Methylfurfurylamine : Shares a furan-derived backbone, which may influence receptor binding. Unlike this compound, it lacks documented metabolic effects .
- Tetrahydrofuran-derived amines : These compounds exhibit similar heterocyclic structures but are primarily studied for antimicrobial activity rather than weight management .
Anticancer Agents
Comparatively:
- CLDN4 inhibitors: Drugs targeting CLDN4 (e.g., monoclonal antibodies) focus on blocking tumor metastasis, whereas this compound’s pro-apoptotic role offers a complementary mechanism .
Table 1: this compound in Adenocarcinoma (ADC) Studies
Biological Activity
Zylofuramine is a stimulant compound that was developed in the early 1960s, primarily intended for use as an appetite suppressant and for treating senile dementia in the elderly. Despite its promising applications, it has never been marketed, and comprehensive data on its biological activity remains limited. This article aims to explore the biological activity of this compound based on available literature, including its pharmacological properties, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
This compound's chemical formula is with a molar mass of approximately 219.33 g/mol. Its structure features an ethylamine backbone with a furan ring, which is characteristic of many stimulant drugs. The compound's structural similarity to other stimulants like ethylamphetamine suggests potential for similar mechanisms of action in biological systems .
While specific studies on this compound are scarce, its classification as a stimulant implies that it may exert its effects through mechanisms common to other stimulants. These mechanisms typically involve the modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine. Stimulants often increase the release of these neurotransmitters or inhibit their reuptake, leading to enhanced alertness and cognitive function.
Stimulant Activity
This compound has been noted for its subtle stimulant effects, which some users describe as being closer to caffeine than traditional amphetamines. Reports indicate that it may produce mild increases in energy and focus without significant euphoria or functional impairment .
Case Studies and User Reports
User experiences provide some anecdotal evidence regarding this compound's effects:
- Functional Stimulant : Users report that this compound can enhance focus and energy levels but lacks the intense stimulation associated with stronger amphetamines .
- Comparative Effects : In discussions on platforms such as Reddit, users have compared this compound with other research chemicals, noting its milder effects and lower risk of addiction compared to traditional stimulants .
Comparative Analysis with Similar Compounds
A comparative analysis can help contextualize this compound's biological activity relative to other compounds:
| Compound Name | Structure Features | Biological Activity Profile |
|---|---|---|
| This compound | Ethylamine + Furan ring | Mild stimulant; potential appetite suppressant |
| Ethylamphetamine | N-ethyl substitution | Stronger stimulant effects; higher addiction potential |
| N-Ethylhexedrone | Similar structural characteristics | Potent stimulant; euphoria and increased energy |
This table illustrates that while this compound shares structural similarities with other stimulants, its biological activity appears to be less pronounced.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
